Asebogenin
Overview
Description
Asebogenin is a type of dihydrochalcone1. Its pharmacological effects have not been fully determined1. However, it has been revealed for the first time that Asebogenin has anti-thrombotic effects1.
Synthesis Analysis
Asebogenin and Balsacone A are compounds that exhibit a wide variety of important biological activities2. Starting with phloroglucinol, a nine-step synthesis of the precursor of balsacone A was achieved at a 10% overall yield2. Furthermore, Asebogenin, which has a dihydrochalcone structure and plays a key role in the synthesis of balsacone A, was synthesized with a good yield2.
Molecular Structure Analysis
The molecular structure of Asebogenin was elucidated based on spectroscopic analysis including HMQC, HMBC, NOESY, and X-ray crystal diffraction3.
Chemical Reactions Analysis
One of the main areas of interest of synthetic organic chemistry is the rapid construction of small molecules with proven diverse biological activities for the development of new strategies to cure human health2. The research on the total synthesis roadmap, reaction optimization, explaining the cause-and-effect relationships of chemical properties originating from natural dihydrochalcones, and discovering the different enigmatic dimensions of these important molecules continues2.
Physical And Chemical Properties Analysis
Asebogenin is a powder5. It is stable for 3 years at -20°C and 2 years at 4°C5. In solvent, it is stable for 6 months at -80°C and 1 month at -20°C5.
Scientific Research Applications
Antiplasmodial Activity : Asebogenin, identified as 2′,4,6′‐trihydroxy‐4′‐methoxydihydrochalcone, has been found to have in vitro antiplasmodial activities. It was isolated from Piper hispidum, a plant used in Central America for treating malaria or fever. The compound showed activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite causing malaria (Jenett‐Siems et al., 1999).
Antithrombotic Effects : Asebogenin has been studied for its antithrombotic effects. It suppresses thrombus formation by inhibiting Syk phosphorylation, a key factor in platelet activation and formation of neutrophil extracellular traps, critical in arterial and venous thrombosis (Li et al., 2022).
Cytotoxic and Antibacterial Properties : Asebogenin, among other dihydrochalcones, has been isolated from Piper aduncum and shown to possess cytotoxic and antibacterial properties. This discovery highlights its potential application in developing new antimicrobial and anticancer agents (Orjala et al., 1994).
Synthesis and Bioactivity : The synthesis of Asebogenin has been a subject of interest due to its diverse biological activities. Efficient strategies for its synthesis are being developed, highlighting its importance in pharmacological research (Polat, 2022).
Antioxidative Activity : Asebogenin has demonstrated significant antioxidative activity, surpassing even α-tocopherol in some assays. This property makes it a candidate for studies focused on oxidative stress and related diseases (Masuoka et al., 1997).
Safety And Hazards
Asebogenin is for R&D use only6. It is not for medicinal, household, or other use6. Avoid dust formation, breathing mist, gas, or vapors7. Avoid contacting with skin and eye7. Use personal protective equipment7. Wear chemical impermeable gloves7. Ensure adequate ventilation7. Remove all sources of ignition7. Evacuate personnel to safe areas7. Keep people away from and upwind of spill/leak7.
Future Directions
Asebogenin has been shown to have strong anti-thrombotic effects1. It can reduce arterial thrombosis by reducing platelet aggregation and fibrin formation, and reduce venous thrombosis by reducing neutrophil activation and NET formation, without increasing the risk of bleeding1. Therefore, Asebogenin, a natural product, is a novel lead compound that can specifically target the SYK-mediated signaling pathway and has great research value in anti-thrombotic therapy1.
properties
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXIBKPHJYQSGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331781 | |
Record name | Asebogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asebogenin | |
CAS RN |
520-42-3 | |
Record name | Asebogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asebogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.